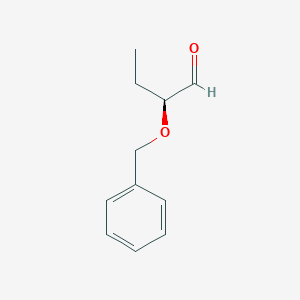
(2S)-2-(Benzyloxy)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Benzyloxy)butanal is an organic compound with the molecular formula C11H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Benzyloxy)butanal typically involves the following steps:
Starting Material: The synthesis often begins with (S)-2-butanol.
Protection of Hydroxyl Group: The hydroxyl group of (S)-2-butanol is protected by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydride.
Oxidation: The protected alcohol is then oxidized to the corresponding aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Benzyloxy)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: (2S)-2-(Benzyloxy)butanoic acid.
Reduction: (2S)-2-(Benzyloxy)butanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
(2S)-2-(Benzyloxy)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(Benzyloxy)butanal depends on its specific application. In general, its reactivity is influenced by the presence of the aldehyde group and the benzyloxy group, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Benzyloxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(2S)-2-(Benzyloxy)butanol: Similar structure but with an alcohol group instead of an aldehyde.
(3R)-3-[(2S,4R,5S)-5-[(benzyloxy)methyl]-2-phenyl-1,3-dioxan-4-yl]butanal: A more complex molecule with additional functional groups.
Properties
CAS No. |
80928-04-7 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2S)-2-phenylmethoxybutanal |
InChI |
InChI=1S/C11H14O2/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3/t11-/m0/s1 |
InChI Key |
YTXIEUATJGWTOC-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](C=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















